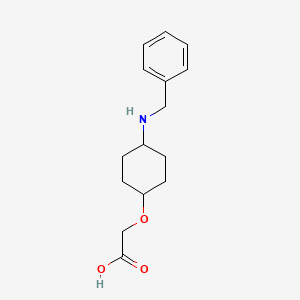![molecular formula C11H22N2O2 B7928848 N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide](/img/structure/B7928848.png)
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide: is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxy-ethylamino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclohexylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) are often used.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts like sulfuric acid can be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of N-[4-(2-Keto-ethylamino)-cyclohexyl]-N-methyl-acetamide.
Reduction: Formation of N-[4-(2-Amino-ethylamino)-cyclohexyl]-N-methyl-acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties.
- May serve as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone.
N-(2-Hydroxyethyl)-N-methylacetamide: Lacks the cyclohexyl ring, making it less bulky.
Uniqueness:
- The presence of the cyclohexyl ring in N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide provides steric hindrance, which can influence its reactivity and interactions with other molecules.
- The combination of hydroxy-ethylamino and acetamide groups offers unique chemical properties that are not present in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2-hydroxyethylamino)cyclohexyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(15)13(2)11-5-3-10(4-6-11)12-7-8-14/h10-12,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRZRSCSLPRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC(CC1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide](/img/structure/B7928766.png)
![(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928779.png)
![(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928781.png)
![(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928787.png)
![(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928795.png)
![(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928797.png)
![[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928810.png)

![{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928828.png)
![[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928841.png)
![[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928843.png)
![[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928847.png)
![N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928854.png)
![N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide](/img/structure/B7928861.png)
